An In-Depth Technical Guide to 4,5-Dichloro-2-phenoxyaniline (CAS 85385-27-9)
An In-Depth Technical Guide to 4,5-Dichloro-2-phenoxyaniline (CAS 85385-27-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, safety considerations, and applications of 4,5-Dichloro-2-phenoxyaniline, a substituted aromatic amine with potential for use as an intermediate in the development of novel pharmaceuticals and agrochemicals.
Molecular and Physicochemical Profile
4,5-Dichloro-2-phenoxyaniline is a chlorinated phenoxyaniline derivative. Its core structure, featuring a dichlorinated aniline ring linked to a phenoxy group via an ether bond, provides a versatile scaffold for chemical modification.
Table 1: Core Properties of 4,5-Dichloro-2-phenoxyaniline
| Property | Value | Source(s) |
| CAS Number | 85385-27-9 | [1][2] |
| Molecular Formula | C₁₂H₉Cl₂NO | [1][2] |
| Molecular Weight | 254.116 g/mol | [1][2] |
| SMILES | NC1=CC(Cl)=C(Cl)C=C1OC2=CC=CC=C2 | [1] |
| Physical Form | Solid (predicted) | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like ethanol and ether, with limited solubility in water. | [3] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4,5-Dichloro-2-phenoxyaniline. While specific spectra for this compound are not widely published, chemical suppliers like BLD Pharm indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorinated aniline and the phenoxy rings. The chemical shifts and coupling patterns of these protons would provide definitive information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule, confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4,5-Dichloro-2-phenoxyaniline would be expected to show a molecular ion peak (M+) at m/z 253 and 255, corresponding to the isotopes of chlorine.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C-O-C stretching of the ether linkage, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching.
Synthesis Strategies
The synthesis of 4,5-Dichloro-2-phenoxyaniline can be approached through established methods for the formation of diaryl ethers and the introduction of an amino group. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.
Figure 1: Potential synthetic pathways to 4,5-Dichloro-2-phenoxyaniline.
Ullmann Condensation Approach
The Ullmann condensation is a classical method for forming diaryl ether bonds.[5] A plausible route would involve the copper-catalyzed coupling of a substituted phenol with an aryl halide.
Experimental Protocol (Generalized):
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Step 1: Diaryl Ether Formation. A mixture of 4,5-dichloro-2-nitrophenol, an aryl halide (e.g., bromobenzene), a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or DMSO) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC.
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Step 2: Work-up and Purification. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude nitro-intermediate is purified by column chromatography or recrystallization.
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Step 3: Reduction of the Nitro Group. The purified 4,5-dichloro-2-phenoxy-1-nitrobenzene is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
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Step 4: Final Purification. The resulting 4,5-Dichloro-2-phenoxyaniline is purified by column chromatography or recrystallization to yield the final product.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method could be employed to introduce the amino group onto a pre-formed diaryl ether backbone.
Experimental Protocol (Generalized):
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Step 1: C-N Bond Formation. A mixture of 1-bromo-4,5-dichloro-2-phenoxybenzene, an ammonia surrogate (e.g., benzophenone imine or LiN(SiMe₃)₂), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.
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Step 2: Work-up and Purification. Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to afford 4,5-Dichloro-2-phenoxyaniline.
Safety and Toxicology
While a specific, detailed toxicological profile for 4,5-Dichloro-2-phenoxyaniline is not available, data from related compounds such as other dichlorophenols and chloroanilines can provide guidance on potential hazards.
Table 2: GHS Hazard Statements for Related Compounds
| Hazard Statement | Description | Associated Compound(s) | Source(s) |
| H302 | Harmful if swallowed | 4-Phenoxyaniline, 4-Chloro-2,5-dimethoxyaniline | [6][7] |
| H315 | Causes skin irritation | 5-Chloro-2-phenoxyaniline | [8] |
| H319 | Causes serious eye irritation | 4-Phenoxyaniline, 5-Chloro-2-phenoxyaniline | [6][8] |
| H335 | May cause respiratory irritation | 5-Chloro-2-phenoxyaniline | [8] |
Based on this information, 4,5-Dichloro-2-phenoxyaniline should be handled with care, assuming it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][8]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Applications in Research and Development
The true value of 4,5-Dichloro-2-phenoxyaniline lies in its potential as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The presence of a primary amine and chloro-substituents on the aromatic rings provides multiple points for further chemical modification.
Figure 2: Potential applications of 4,5-Dichloro-2-phenoxyaniline.
Pharmaceutical Intermediate
Phenoxyaniline derivatives are known to be valuable intermediates in the synthesis of various pharmaceutical drugs.[9] The structural motif of 4,5-Dichloro-2-phenoxyaniline could be incorporated into novel drug candidates targeting a range of biological pathways. The amine group can be readily functionalized to introduce diverse side chains, while the chlorinated rings can influence the molecule's lipophilicity and metabolic stability.
Agrochemical Intermediate
Chlorinated aromatic compounds are prevalent in agrochemicals.[10] 4,5-Dichloro-2-phenoxyaniline could serve as a precursor for the synthesis of new herbicides, fungicides, or insecticides. The specific substitution pattern of the chlorine atoms and the phenoxy group can be tailored to achieve desired biological activity and environmental profiles.
Conclusion
4,5-Dichloro-2-phenoxyaniline is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete experimental dataset for this specific molecule is not yet publicly available, its structural features and the known chemistry of related compounds provide a strong foundation for its further investigation and application in research and development. As with any chemical, proper safety precautions should be taken during handling and use.
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